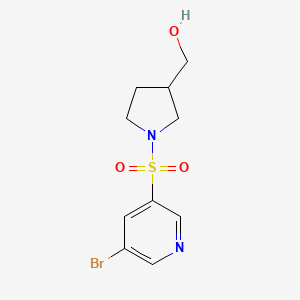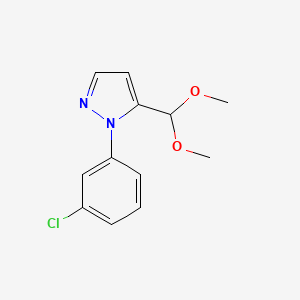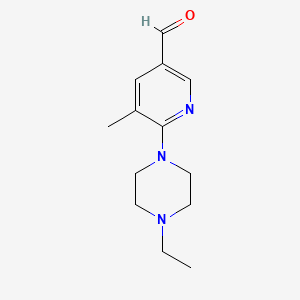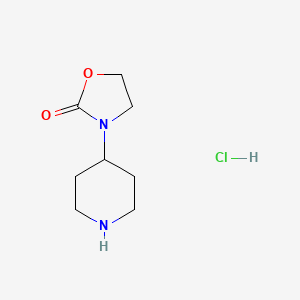
Chlorhydrate de 3-(pipéridin-4-yl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is an organic compound with the molecular formula C8H15ClN2O2. It is a white or off-white crystalline solid with a density of approximately 1.23 g/cm³ and a melting point of around 200-205°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride involves several steps. One common method includes the cyclization of piperidine derivatives with oxazolidinone precursors under specific reaction conditions. The reaction typically requires a catalyst and may involve hydrogenation, cyclization, or cycloaddition reactions . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Analyse Des Réactions Chimiques
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride can be compared with other similar compounds, such as:
5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride: This compound has a similar structure but includes a methyl group, which may alter its chemical and biological properties.
3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride: This compound features an aminoethyl group, leading to different reactivity and applications.
4,4-Dimethyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one hydrochloride: The presence of dimethyl groups in this compound can influence its stability and reactivity.
Propriétés
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;/h7,9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNKCTABPFYOIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
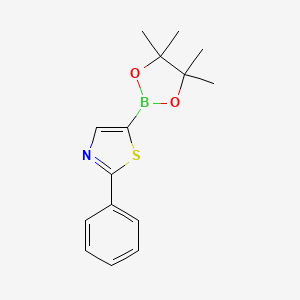

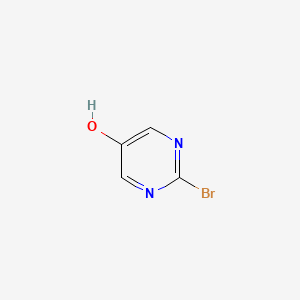



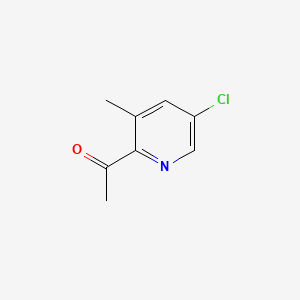
![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)

![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/new.no-structure.jpg)
